molecular formula C18H18N2O3S B2581425 4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864975-52-0

4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2581425
CAS No.: 864975-52-0
M. Wt: 342.41
InChI Key: TVWUAJQJSHQAJE-HNENSFHCSA-N
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Description

The target compound is a benzamide derivative featuring a 4-methoxy-substituted benzoyl group and a (2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Its structure combines a planar benzothiazole ring with electron-donating methoxy groups, which influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-12-11-20-15-5-3-4-6-16(15)24-18(20)19-17(21)13-7-9-14(23-2)10-8-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWUAJQJSHQAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the benzothiazole ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the methoxy and methoxyethyl groups via nucleophilic substitution reactions.

    Condensation reactions: Formation of the benzamide group through condensation reactions with appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents on Benzamide Substituents on Benzothiazole Molecular Weight (g/mol) Key Interactions
4-Methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) 4-OCH₃ 3-(2-Methoxyethyl) Not reported Anticipated C–H⋯O/N interactions
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 4-CH₃ 3-(2-Methoxyphenyl), 4-phenyl 400.49 C–H⋯π, π-π stacking
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 4-OCH₃ (sulfonamide) 6-CH₃ 368.42 N–H⋯N, C–H⋯O, π-π interactions
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4-(OCH₃)₂ 4-OCH₃, 3-CH₃, 7-CH₃ 398.45 Not reported
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide 2-Cl Pyrazole ring with CH₃ and phenyl 343.80 N–H⋯O, C–H⋯Cl

Key Observations :

  • Electron-Donating Groups : The 4-methoxy group in the target compound and enhances solubility and hydrogen-bonding capacity compared to methyl groups in .
  • Benzothiazole Modifications : The 2-methoxyethyl group in the target compound introduces conformational flexibility, contrasting with rigid phenyl () or methyl () substituents.
  • Sulfonamide vs.

Hydrogen Bonding and Crystal Packing

  • Target Compound : Expected to exhibit C–H⋯O/N interactions due to methoxy and benzothiazole N atoms. Similar to , π-π stacking may stabilize the crystal lattice.
  • Sulfonamide Derivative : Exhibits robust N–H⋯N (2.09 Å) and C–H⋯O (2.58 Å) interactions, forming a layered structure stabilized by offset π-π interactions (3.954 Å between aromatic rings) .
  • Chlorinated Benzamide : Halogen bonding (C–H⋯Cl) and N–H⋯O interactions dominate, with electrostatic contributions stabilizing the lattice .

Bioactivity and Therapeutic Potential

  • Sulfonamide : Validated as a selective 11β-HSD1 inhibitor with anti-diabetic and anti-obesity effects .
  • Pyrazole-Benzamide : Demonstrated bioactivity in computational studies, with hydrogen-bonding interactions critical for ligand-receptor binding .

Biological Activity

4-Methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of methoxy and methanesulfonyl groups enhances its interaction with biological targets. Its molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S.

Property Value
Molecular FormulaC₁₅H₁₈N₂O₃S
Molecular Weight306.44 g/mol
SolubilitySoluble in DMSO and ethanol

Antiviral Activity

Recent studies have indicated that benzamide derivatives exhibit antiviral properties. For instance, compounds structurally related to 4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G , an enzyme that inhibits viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another significant aspect of the compound's biological activity is its potential as an enzyme inhibitor. It has been identified as an inhibitor of 11β-HSD1 , an enzyme implicated in metabolic disorders . This inhibition could lead to therapeutic applications in conditions such as obesity and diabetes.

Case Studies and Research Findings

  • Antiviral Mechanisms : A study evaluating the anti-HBV activity of related benzamide derivatives found that these compounds significantly reduced viral load in infected cell lines. The mechanism was attributed to the upregulation of APOBEC3G levels, which plays a crucial role in inhibiting HBV replication .
  • Antimicrobial Efficacy : Research assessing the antimicrobial properties of benzothiazole derivatives revealed that compounds similar to 4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] displayed effective inhibition against both gram-positive and gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

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